(1S,5R)-5-Ethenylcyclohex-2-en-1-ol
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Overview
Description
(1S,5R)-5-Ethenylcyclohex-2-en-1-ol is a chiral organic compound with a unique structure that includes a cyclohexene ring substituted with an ethenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-5-Ethenylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a cyclohexenone derivative, using chiral catalysts. For example, the reduction of 5-ethenylcyclohex-2-enone with a chiral borane reagent can yield the desired enantiomer with high selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes use metal catalysts, such as palladium or rhodium, under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-5-Ethenylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or rhodium catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of 5-ethenylcyclohex-2-enone or 5-ethenylcyclohex-2-enal.
Reduction: Formation of 5-ethenylcyclohexanol.
Substitution: Formation of 5-ethenylcyclohex-2-enyl halides or amines.
Scientific Research Applications
(1S,5R)-5-Ethenylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals, including potential drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,5R)-5-Ethenylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-5-Ethenylcyclohex-2-en-1-ol: The enantiomer of (1S,5R)-5-Ethenylcyclohex-2-en-1-ol, with similar chemical properties but different biological activities.
5-Ethenylcyclohex-2-en-1-one: A related compound with a ketone group instead of a hydroxyl group.
5-Ethenylcyclohexanol: A saturated analog with a hydroxyl group but no double bond in the ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent .
Properties
CAS No. |
81457-32-1 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1S,5R)-5-ethenylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h2-3,5,7-9H,1,4,6H2/t7-,8-/m1/s1 |
InChI Key |
KZVQCNDPDHJRDG-HTQZYQBOSA-N |
Isomeric SMILES |
C=C[C@@H]1CC=C[C@H](C1)O |
Canonical SMILES |
C=CC1CC=CC(C1)O |
Origin of Product |
United States |
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